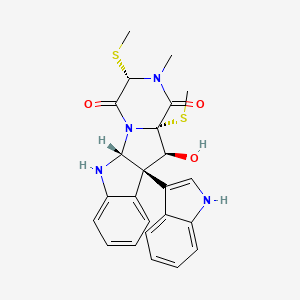
bionectin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bionectin C is a natural product found in Clonostachys rosea with data available.
Scientific Research Applications
Total Synthesis and Biological Activities
- Synthesis and Biological Activities : Bionectin C, along with compounds like gliocladin C and leptosin D, are part of the hexahydropyrroloindoline alkaloids derived from tryptophan. These compounds are known for their potent biological activities. For instance, gliocladin C and leptosin D exhibit cytotoxic properties against lymphocytic leukemia cell lines, while bionectins A and B show antibacterial activity against MRSA and QRSA (Furst, Narayanam, & Stephenson, 2011).
Synthesis Techniques
- Synthesis Methodologies : The synthesis of bionectins A and C has been achieved through new methods involving erythro-β-hydroxytryptophan amino acid synthesis and intramolecular Friedel-Crafts reactions. These methodologies offer scalable solutions for producing these compounds, which is crucial for further research and potential applications (Coste, Kim, Adams, & Movassaghi, 2013).
Engineering and Enhancement Strategies
- Bioactivity Enhancement : Research has explored enhancing the bioactivity, physicochemical, and pharmacokinetic properties of anti-VEGFR2 Adnectin, a form of Bionectin C, through PASylation technology. This approach has shown promise in improving stability and receptor-binding properties, which could be pivotal in developing effective therapeutic agents (Aghaabdollahian et al., 2019).
Structural and Antibacterial Properties
- Structure and Antibacterial Efficacy : Bionectins A-C are part of the epidithiodioxopiperazine group, with Bionectin A and B displaying antibacterial activity against strains like MRSA. Bionectin C, while structurally similar, does not exhibit this antibacterial property, which highlights the nuanced differences in biological activities among closely related compounds (Zheng, Kim, Bae, Kim, & Kim, 2006).
properties
Product Name |
bionectin C |
|---|---|
Molecular Formula |
C24H24N4O3S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(1R,4S,7S,8S,9R)-8-hydroxy-9-(1H-indol-3-yl)-5-methyl-4,7-bis(methylsulfanyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C24H24N4O3S2/c1-27-19(32-2)18(29)28-21-23(14-9-5-7-11-17(14)26-21,20(30)24(28,33-3)22(27)31)15-12-25-16-10-6-4-8-13(15)16/h4-12,19-21,25-26,30H,1-3H3/t19-,20-,21+,23+,24-/m0/s1 |
InChI Key |
JRTACGAFPBCZMH-OSGAQNHASA-N |
Isomeric SMILES |
CN1[C@H](C(=O)N2[C@@H]3[C@]([C@@H]([C@@]2(C1=O)SC)O)(C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)SC |
Canonical SMILES |
CN1C(C(=O)N2C3C(C(C2(C1=O)SC)O)(C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)SC |
synonyms |
bionectin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



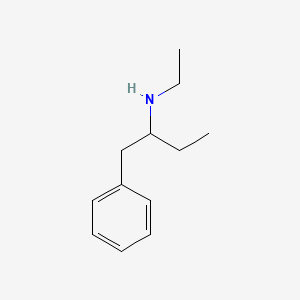
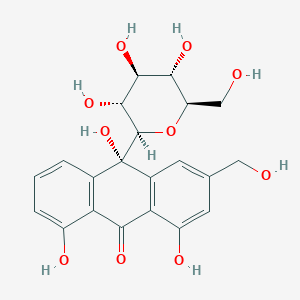

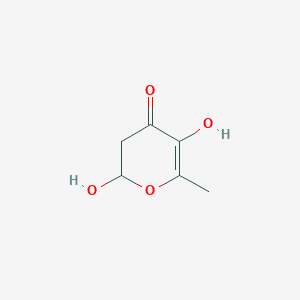
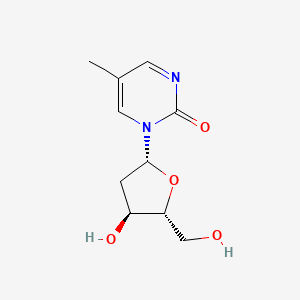
![(1S,4S,5S,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1258774.png)
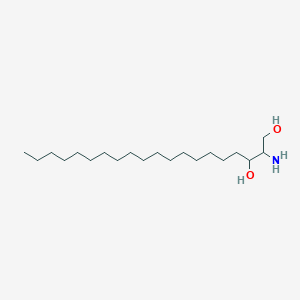
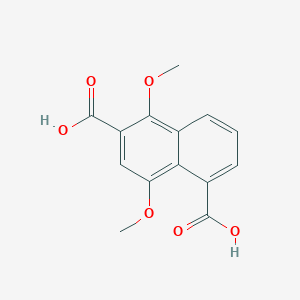
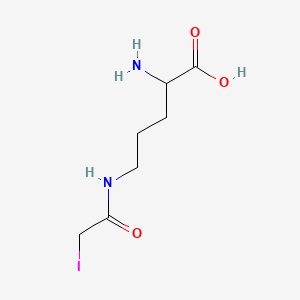



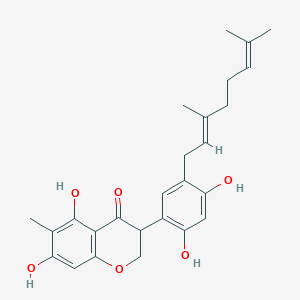
![(1S,4aR,5S,8aR)-5-[(3R)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1258787.png)